7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC21423012
Molecular Formula: C16H16N4O
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 7-(furan-2-yl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C16H16N4O/c1-11-4-6-12(7-5-11)13-9-14(15-3-2-8-21-15)20-16(19-13)17-10-18-20/h2-8,10,13-14H,9H2,1H3,(H,17,18,19) |
| Standard InChI Key | IIBLPWUGNITJDU-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2CC(N3C(=N2)N=CN3)C4=CC=CO4 |
| SMILES | CC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2)C4=CC=CO4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2)C4=CC=CO4 |
Introduction
"7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidine" is a heterocyclic compound that features a fused triazole and pyrimidine structure. It is characterized by the presence of a furan ring and a para-methylphenyl substituent. This unique configuration contributes to its chemical reactivity and potential biological activities. The molecular formula of the compound is , and it has garnered significant interest in medicinal chemistry due to its therapeutic potential.
Structural Features
The compound consists of:
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Fused Triazole-Pyrimidine Ring: This core structure enhances stability and bioactivity.
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Furan Substituent: The furan ring adds aromaticity and potential for hydrogen bonding.
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Para-Methylphenyl Group: This hydrophobic substituent influences lipophilicity and receptor binding.
These structural elements make the compound a versatile scaffold for drug development.
Synthesis
The synthesis of "7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidine" typically involves multi-step reactions:
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Cyclization Reactions: Starting with precursors such as aminopyrimidines and hydrazines.
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Functionalization: Introducing the furan and para-methylphenyl groups.
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Optimization: Employing catalysts or continuous flow reactors to enhance yield and purity.
Advanced methods focus on green chemistry approaches to minimize waste and improve efficiency.
Biological Activities
The compound exhibits several promising biological properties:
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Antimicrobial Activity: Likely due to interactions with microbial enzymes or receptors.
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Anti-inflammatory Potential: Similar triazolo-pyrimidine derivatives have shown COX-2 inhibition in docking studies .
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Antiviral Effects: Compounds in this class have been investigated for targeting viral polymerase interfaces .
These activities make it a candidate for further pharmacological research.
Mechanism of Action
While specific mechanisms for this compound are not fully elucidated, studies suggest:
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Binding to enzyme active sites via hydrogen bonding from the furan ring.
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Hydrophobic interactions facilitated by the para-methylphenyl group.
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Modulation of receptor activity through its triazolo-pyrimidine core.
Comparison with Related Compounds
Research Applications
The compound's unique structure makes it suitable for:
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Drug Discovery: As a lead molecule for antimicrobial or anti-inflammatory drugs.
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Docking Studies: To predict binding affinities with enzymes like COX-2 or viral polymerases.
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Synthetic Chemistry: As a model for developing new heterocyclic frameworks.
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